N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
It’s known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . This suggests that the compound might interact with its targets in a way that modulates these activities.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it can be inferred that multiple biochemical pathways might be affected, leading to diverse downstream effects.
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a suitable diketone or ketoester to form the pyridazine core. The ethylsulfonyl group can be introduced through a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the pyridazine derivative with 2,4-dimethylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups but different aromatic or heterocyclic rings.
Uniqueness
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide is unique due to the combination of its pyridazine ring and sulfonamide moiety, which imparts distinct chemical and biological properties. Its specific substitution pattern enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-4-28(24,25)20-12-10-18(21-22-20)16-6-8-17(9-7-16)23-29(26,27)19-11-5-14(2)13-15(19)3/h5-13,23H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOTUQRMOCJYCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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